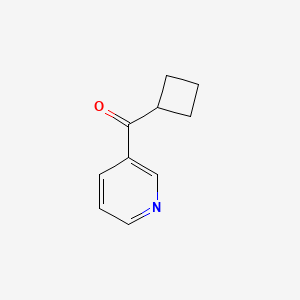

3-Cyclobutanecarbonylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(8-3-1-4-8)9-5-2-6-11-7-9/h2,5-8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVQNDOXUJRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536861-98-9 | |

| Record name | 3-cyclobutanecarbonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclobutanecarbonylpyridine and Analogues

Approaches to Cyclobutanecarbonyl Moiety Introduction and Functionalization

The synthesis of the cyclobutanecarbonyl moiety can be approached in two main ways: by first constructing the cyclobutane (B1203170) ring and then introducing the carbonyl group, or by incorporating the carbonyl group during the ring formation.

Cyclobutane Ring Formation and Functionalization

The construction of the cyclobutane scaffold is a key step and can be achieved through various cycloaddition and ring-closure reactions.

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings. This reaction involves the light-induced reaction of two alkene components to form a four-membered ring. The reaction can be either intermolecular or intramolecular and often exhibits high regio- and stereoselectivity. A variety of sensitizers, such as acetone and benzophenone, can be used to promote the formation of the triplet state of one of the alkene partners, which then adds to the ground state of the second alkene.

| Reaction Type | Description | Key Features |

| Intermolecular [2+2] Cycloaddition | Reaction between two separate alkene molecules. | Can produce a variety of substituted cyclobutanes. Regioselectivity can be an issue. |

| Intramolecular [2+2] Cycloaddition | Reaction of a molecule containing two alkene moieties. | Often leads to complex, polycyclic systems with high stereocontrol. |

| Crossed [2+2] Cycloaddition | Reaction between two different alkenes. | Can be challenging due to competing homodimerization. |

Transition metal catalysis provides an alternative to photochemical methods for [2+2] cycloadditions, often proceeding under milder conditions and with different selectivity. Various transition metals, including iron, nickel, and copper, have been shown to catalyze the formation of cyclobutane rings from alkenes. These reactions can proceed through various mechanisms, including the formation of metallacyclopentane intermediates.

| Catalyst System | Substrates | Key Features |

| Iron-based catalysts | Dienes and alkenes | Can promote formal [2+2] cycloadditions. |

| Nickel-based catalysts | Norbornene derivatives and alkynes | Leads to the formation of fused cyclobutene (B1205218) rings. |

| Copper-based catalysts | Alkenes | Can catalyze enantioselective [2+2] cycloadditions. |

Besides cycloaddition reactions, cyclobutane rings can also be formed through various intramolecular ring-closure reactions. These methods typically involve the formation of a carbon-carbon bond between two ends of a four-carbon chain.

One common approach is the intramolecular displacement of a leaving group by a nucleophile. For example, the treatment of 1,4-dihalobutanes with a reducing agent can lead to the formation of a cyclobutane ring. Another important method is the cyclization of 1,3-dicarbonyl compounds with 1,2-dihaloethanes, followed by decarboxylation to yield a cyclobutanecarboxylic acid derivative.

Carboxylic Acid and Acyl Chloride Precursors in Cyclobutanecarbonyl Synthesis

Once the cyclobutane ring is formed, a carbonyl group can be introduced to form the cyclobutanecarbonyl moiety. A common precursor for this is cyclobutanecarboxylic acid.

Cyclobutanecarboxylic acid can be synthesized through various methods, including the malonic ester synthesis starting from 1,3-dibromopropane, followed by hydrolysis and decarboxylation.

To activate the carboxylic acid for acylation reactions, it is often converted to the more reactive acyl chloride. This transformation can be readily achieved using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting cyclobutanecarbonyl chloride is a versatile reagent that can be used to acylate a variety of nucleophiles, including the pyridine (B92270) ring. The acylation of pyridine or its derivatives with an acyl chloride is a fundamental reaction in organic synthesis. The reaction typically proceeds via a nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the acyl chloride, followed by elimination of the chloride ion. In the context of synthesizing 3-cyclobutanecarbonylpyridine, a pre-functionalized pyridine, such as 3-lithiopyridine or a 3-pyridyl Grignard reagent, would be required to direct the acylation to the desired position. Alternatively, late-stage functionalization strategies as discussed in section 2.1.3 could be employed.

Integration of Cyclobutanecarbonyl Unit onto Pyridine Scaffolds

Several established methodologies for the synthesis of acylpyridines can be adapted for the introduction of a cyclobutanecarbonyl group at the 3-position of the pyridine ring. These methods typically involve cross-coupling reactions or the use of organometallic reagents.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for the formation of C(sp²)–C(sp²) bonds and can be employed to synthesize this compound. orgsyn.orgnih.govnih.gov

Suzuki Coupling: This reaction would involve the coupling of a 3-pyridylboronic acid or its ester with cyclobutanecarbonyl chloride in the presence of a palladium catalyst and a suitable base. nih.govamanote.comresearchgate.net While broadly applicable, the successful coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. In this context, a 3-pyridylzinc halide could be coupled with cyclobutanecarbonyl chloride. orgsyn.orgorganic-chemistry.orgrsc.org Negishi couplings are known for their high functional group tolerance and reactivity. organic-chemistry.orgnih.gov

A general representation of these cross-coupling strategies is presented in the table below.

| Reaction | Pyridine Substrate | Cyclobutane Reagent | Catalyst/Reagents | Product |

| Suzuki Coupling | 3-Pyridylboronic acid | Cyclobutanecarbonyl chloride | Pd catalyst, Base | This compound |

| Negishi Coupling | 3-Halopyridine | Cyclobutylzinc halide | Pd or Ni catalyst | This compound |

Organometallic Addition to Nitriles:

An alternative approach involves the reaction of an organometallic reagent derived from pyridine with a cyclobutane-containing electrophile. The addition of a Grignard reagent to a nitrile is a classic method for the synthesis of ketones. nih.govmasterorganicchemistry.com

This strategy would entail the formation of a 3-pyridyl Grignard reagent from 3-halopyridine, which would then react with cyclobutanecarbonitrile. Subsequent acidic hydrolysis of the intermediate imine would yield the desired this compound. researchgate.netresearchgate.net The success of this reaction is contingent on the successful formation and stability of the 3-pyridylmagnesium halide. researchgate.net

| Step | Reactants | Intermediate/Product |

| 1 | 3-Bromopyridine + Mg | 3-Pyridylmagnesium bromide |

| 2 | 3-Pyridylmagnesium bromide + Cyclobutanecarbonitrile | Iminomagnesium bromide intermediate |

| 3 | Iminomagnesium bromide intermediate + H₃O⁺ | This compound |

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies focus on achieving greater control over the molecular architecture and improving the environmental footprint of the synthesis.

Stereoselective and Regioselective Synthetic Pathways

Stereoselective Synthesis:

For derivatives of this compound with stereocenters on the cyclobutane ring, stereoselective synthetic methods are crucial. The construction of multi-substituted cyclobutanes with high stereocontrol can be achieved through various methods, including:

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions are fundamental reactions for the formation of cyclobutane rings. mdpi.com The stereochemistry of the resulting cyclobutane can be controlled by the geometry of the starting alkenes and the reaction conditions.

Ring Contractions: The stereoselective contraction of larger rings, such as pyrrolidines, can provide access to enantiomerically enriched cyclobutane derivatives. acs.org

Functionalization of Existing Cyclobutanes: The diastereoselective functionalization of pre-existing cyclobutane rings is another powerful strategy. nih.gov

These methods can be used to prepare chiral cyclobutanecarbonyl precursors that can then be coupled to the pyridine scaffold using the methodologies described in section 2.2.3.

Regioselective Synthesis:

For the synthesis of substituted this compound derivatives, regioselectivity is a key consideration. The functionalization of the pyridine ring can be directed by existing substituents. For instance, in the synthesis of polysubstituted pyridines, the choice of precursors and reaction conditions can dictate the final substitution pattern. Oxidative one-pot sequential reactions of ketones with enamines have been shown to produce 3-acylpyridines with high regioselectivity. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical processes.

Catalytic and Solvent-Free Approaches:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, can offer a green alternative to traditional Lewis acids in acylation reactions. eurekaselect.comingentaconnect.com These catalysts are often reusable, reduce waste, and can enhance regioselectivity. eurekaselect.comingentaconnect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption in organic synthesis, including the preparation of nitrogen-containing heterocycles. nih.gov

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent minimizes waste and potential environmental pollution.

Atom Economy:

Synthetic routes with high atom economy are a cornerstone of green chemistry. Cross-coupling reactions, while powerful, can sometimes have lower atom economy due to the use of stoichiometric organometallic reagents and the generation of salt byproducts. Methodologies that construct the target molecule through catalytic C-H activation or condensation reactions are often more atom-economical.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Employing reusable solid acid catalysts (e.g., zeolites) for acylation steps. | Reduced waste, catalyst recyclability, enhanced selectivity. eurekaselect.comingentaconnect.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis for coupling or ring-formation steps. | Shorter reaction times, lower energy consumption. nih.gov |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives or performing reactions under solvent-free conditions. | Reduced environmental pollution and worker exposure. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation. |

Reactivity and Mechanistic Studies of 3 Cyclobutanecarbonylpyridine

Reactivity of the Cyclobutane (B1203170) Ring in 3-Cyclobutanecarbonylpyridine

The cyclobutane ring in this compound is characterized by significant ring strain, which profoundly influences its chemical reactivity. This inherent strain makes the four-membered ring susceptible to various ring-opening reactions under thermal, photochemical, and chemical induction.

Ring Strain and Its Influence on Reaction Pathways

The reactivity of the cyclobutane ring is largely dictated by its substantial ring strain, a consequence of non-ideal bond angles. In contrast to the preferred tetrahedral bond angle of 109.5° for sp³ hybridized carbon atoms, the internal angles of a planar cyclobutane are constrained to 90°. This deviation results in significant angle strain, also known as Baeyer strain. Furthermore, torsional strain arises from the eclipsing interactions of adjacent hydrogen atoms. The combination of these strains elevates the ground-state energy of the molecule, making it a driving force for reactions that lead to the opening of the ring and the release of this stored energy.

The strain energy of cyclobutanone (B123998), a related cyclic ketone, is estimated to be around 120 kJ mol⁻¹, which is significantly higher than that of less strained rings like cyclopentanone (B42830) (approximately 41 kJ mol⁻¹) and cyclohexanone (B45756) (approximately 29 kJ mol⁻¹). This high ring strain in the cyclobutyl moiety of this compound is expected to lower the activation energy for ring-cleavage reactions, making such pathways more favorable compared to analogous reactions in less strained systems.

| Cyclic Ketone | Approximate Ring Strain Energy (kJ mol⁻¹) |

|---|---|

| Cyclobutanone | ~120 |

| Cyclopentanone | ~41 |

| Cyclohexanone | ~29 |

Thermal Rearrangements and Cyclobutane Ring Cleavage

Upon heating, cyclobutane derivatives can undergo thermal rearrangements that lead to the cleavage of the four-membered ring. For vinylcyclobutanes, thermal carbon sigmatropic rearrangements have been observed, proceeding through diradical intermediates. While this compound lacks the vinyl group necessary for this specific rearrangement, the underlying principle of thermally induced homolytic cleavage of a strained C-C bond is relevant. The significant ring strain in the cyclobutyl portion of the molecule suggests that at elevated temperatures, it could undergo cleavage to form more stable, open-chain structures. The presence of the carbonyl group may influence the specific bond that breaks and the nature of the resulting intermediates.

Photochemical Transformations and Ring-Opening Reactions

The photochemistry of cyclic ketones, particularly those with high ring strain like cyclobutanone, is well-documented and provides insight into the potential photochemical behavior of this compound. The Norrish Type I reaction is a characteristic photochemical process for ketones, involving the cleavage of the α-C-C bond adjacent to the carbonyl group upon UV excitation. For cyclobutanone, this α-cleavage leads to the formation of a biradical intermediate.

This biradical can then undergo several subsequent reactions, including:

Decarbonylation: Loss of carbon monoxide to form cyclopropane (B1198618) or propene.

Formation of ketenes: Rearrangement to form ethene and ketene.

The high ring strain in cyclobutanone facilitates these ring-opening pathways. It is therefore highly probable that this compound would undergo similar Norrish Type I cleavage upon photochemical excitation, leading to ring-opened products. The pyridine (B92270) moiety may influence the photophysical properties and the subsequent reaction pathways of the biradical intermediate.

| Reaction Type | Intermediate | Potential Products | Driving Force |

|---|---|---|---|

| Norrish Type I Cleavage | Biradical | Ring-opened structures, potentially with loss of CO | Ring Strain Release |

| Ketene Formation | Biradical | Derivatives of ketene | Rearrangement of the biradical intermediate |

Nucleophilic and Electrophilic Ring-Opening Pathways

The strained cyclobutane ring can also be susceptible to ring-opening by nucleophiles and electrophiles. While unsubstituted cyclobutane is relatively inert due to kinetic factors, the presence of activating groups can facilitate such reactions. In donor-acceptor cyclobutanes, for instance, Lewis acid-catalyzed ring-opening by nucleophiles has been demonstrated.

For this compound, the carbonyl group can act as an electron-withdrawing group, potentially activating the ring towards nucleophilic attack, especially under acidic conditions where the carbonyl oxygen is protonated. Strong nucleophiles could attack one of the ring carbons, leading to a ring-opening reaction to relieve the ring strain.

Electrophilic attack on the carbonyl oxygen could also initiate a ring-opening cascade. Protonation or coordination of a Lewis acid to the carbonyl oxygen would make the carbonyl carbon more electrophilic, which could trigger a rearrangement and cleavage of the cyclobutane ring.

Reactivity of the Pyridine Core in this compound

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Pyridine Moiety

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing the deactivation of the ring.

When EAS does occur on pyridine, substitution is strongly favored at the 3-position (meta-position). Attack at the 2- or 4-positions (ortho- and para-positions) results in a resonance-stabilized intermediate where one of the resonance structures places a positive charge on the highly electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at the 3-position leads to an intermediate where the positive charge is distributed over the carbon atoms, avoiding the destabilization of a positive charge on nitrogen.

In this compound, the pyridine ring already has a substituent at the 3-position. The cyclobutanecarbonyl group is an electron-withdrawing group due to the carbonyl moiety. In electrophilic aromatic substitution reactions, electron-withdrawing groups are deactivating and act as meta-directors. Therefore, for an incoming electrophile, the cyclobutanecarbonyl group at the 3-position will direct the substitution to the positions meta to it, which are the 5-position. The positions ortho and para to the cyclobutanecarbonyl group (the 2- and 4-positions, and the 6-position) are further deactivated.

| Position of Attack | Influence of Nitrogen | Influence of 3-Cyclobutanecarbonyl Group | Overall Predicted Reactivity |

|---|---|---|---|

| 2-position | Deactivated | Ortho, Deactivated | Highly Unfavorable |

| 4-position | Deactivated | Para, Deactivated | Highly Unfavorable |

| 5-position | Activated (relative to 2 and 4) | Meta, Least Deactivated | Most Favorable |

| 6-position | Deactivated | Ortho, Deactivated | Highly Unfavorable |

Nucleophilic Attack and Addition Reactions on the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack. The presence of the electron-withdrawing cyclobutanecarbonyl group at the 3-position further deactivates the ring towards electrophilic substitution but enhances its reactivity towards nucleophiles.

Nucleophilic addition to the pyridine ring of 3-acylpyridines, particularly after activation of the nitrogen to form a pyridinium (B92312) salt, has been a subject of significant study. Research on various 3-substituted pyridinium salts has shown that the addition of nucleophiles often proceeds with a high degree of regioselectivity. nih.gov In the case of 3-acylpyridinium salts, nucleophilic attack predominantly occurs at the C2 and C6 positions, which are ortho to the nitrogen atom. However, studies on a range of 3-substituted pyridinium salts have demonstrated that good to excellent regioselectivity favoring the formation of 2,3-disubstituted 1,2-dihydropyridines can be achieved. nih.gov

The regioselectivity of nucleophilic addition can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, the use of certain Grignard reagents can be tuned to yield single regioisomeric addition products. nih.gov The resulting dihydropyridine (B1217469) intermediates are versatile synthetic building blocks that can be further transformed.

Table 1: Regioselectivity of Nucleophilic Addition to 3-Substituted Pyridinium Salts

| Nucleophile | Predominant Position of Attack | Product Type | Reference |

| Grignard Reagents | C2 or C4 (tunable) | Dihydropyridones (after hydrolysis) | nih.gov |

| Various Nucleophiles | C2 | 2,3-disubstituted 1,2-dihydropyridines | nih.gov |

It is important to note that direct nucleophilic addition to the neutral pyridine ring is generally less facile and often requires strong nucleophiles. The activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium salt significantly enhances its electrophilicity and susceptibility to nucleophilic attack.

Oxidative and Reductive Transformations of the Pyridine System

The pyridine moiety of this compound can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidation:

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The N-oxide function can activate the positions ortho and para to the nitrogen for nucleophilic substitution. abertay.ac.uk

Reduction:

The pyridine ring of 3-acylpyridines can be fully reduced to the corresponding piperidine (B6355638) ring under various catalytic conditions. One effective method involves a metal-free transfer hydrogenation using hexamethylphosphoramide (B148902) (HMPA) as a catalyst and trichlorosilane (B8805176) as the hydrogen source. mdpi.comnih.gov This method has been successfully applied to a range of 3-carbonyl pyridines, affording piperidines with ester or ketone groups at the C-3 position in good yields. nih.gov

Another approach for the hydrogenation of functionalized pyridines utilizes a rhodium oxide (Rh₂O₃) catalyst under mild conditions. researchgate.netrsc.org This method has a broad substrate scope and is effective for the reduction of various unprotected pyridines.

Table 2: Catalytic Systems for the Reduction of 3-Acylpyridines

| Catalytic System | Product | Key Features | Reference(s) |

| HMPA / HSiCl₃ | 3-Acylpiperidine | Metal-free, good functional group tolerance | mdpi.comnih.gov |

| Rh₂O₃ / H₂ | 3-Acylpiperidine | Mild conditions, broad substrate scope | researchgate.netrsc.org |

Interactions between the Cyclobutanecarbonyl and Pyridine Moieties

Electronic Effects:

The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density from the pyridine ring further enhances its electron-deficient character, making it more susceptible to nucleophilic attack and more resistant to electrophilic attack compared to unsubstituted pyridine. Computational studies on related systems have been employed to evaluate the electronic contributions of substituents on the pyridine ring, providing insights into how these effects can influence stereoselectivity in catalytic reactions. mdpi.comresearchgate.net

Steric Effects:

The cyclobutyl group introduces a degree of steric hindrance around the 3-position of the pyridine ring. The conformational flexibility of the cyclobutane ring, which exists in a puckered conformation to relieve angle and torsional strain, will influence the spatial orientation of the carbonyl group relative to the pyridine ring. maricopa.edu This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent C2 and C4 positions. The interplay of steric and electronic effects is a critical factor in determining the outcome of chemical transformations.

Reaction Mechanism Elucidation for Transformations Involving this compound

Understanding the detailed reaction mechanisms is fundamental to controlling the outcomes of chemical transformations involving this compound. While specific mechanistic studies on this exact molecule are scarce, valuable insights can be drawn from studies on analogous 3-acylpyridine systems.

Mechanism of HMPA-Catalyzed Transfer Hydrogenation:

A proposed mechanism for the HMPA-catalyzed reduction of a 3-carbonyl pyridine (using ethyl nicotinate (B505614) as an example) with trichlorosilane involves the activation of the silane (B1218182) by HMPA. mdpi.com The reaction is believed to proceed through a series of hydride transfer steps, ultimately leading to the reduction of the pyridine ring to a piperidine. The presence of a proton source, generated from the hydrolysis of trichlorosilane, is considered important for the reaction. mdpi.com

Mechanism of Nucleophilic Addition to Pyridinium Salts:

The regioselective addition of nucleophiles to 3-substituted pyridinium salts is thought to be governed by a combination of steric and electronic factors. The positive charge on the nitrogen atom makes the α-positions (C2 and C6) the most electrophilic. However, the substituent at the 3-position can sterically hinder attack at the C2 position and electronically influence the relative reactivity of the C2, C4, and C6 positions. The precise mechanism and the factors controlling the regioselectivity can be complex and may involve kinetic and thermodynamic control elements.

Mechanism of N-Oxide Formation:

The oxidation of the pyridine nitrogen to an N-oxide is a well-established reaction. The mechanism involves the electrophilic attack of the oxidizing agent (e.g., the peroxy acid) on the lone pair of electrons of the pyridine nitrogen. This is followed by a proton transfer to yield the pyridine N-oxide and the corresponding carboxylic acid.

Spectroscopic Characterization and Analytical Methodologies for 3 Cyclobutanecarbonylpyridine

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the specific bonds and functional groups present.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz The IR spectrum of 3-Cyclobutanecarbonylpyridine is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the aromatic pyridine (B92270) ring, the ketone carbonyl group, and the aliphatic cyclobutane (B1203170) ring.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| > 3000 | Medium-Weak | C-H Stretch | Pyridine Ring (sp² C-H) |

| 3000-2850 | Strong | C-H Stretch | Cyclobutane Ring (sp³ C-H) |

| 1680-1660 | Strong | C=O Stretch | Ketone |

| 1600-1585 | Medium-Variable | C=C Stretch (in-ring) | Pyridine Ring |

| 1500-1400 | Medium-Variable | C=C, C=N Stretch (in-ring) | Pyridine Ring |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric "ring breathing" vibration of the pyridine ring, which is often weak in the IR spectrum, is expected to produce a strong and characteristic signal in the Raman spectrum. The calculated normal Raman spectrum of pyridine shows several assignable vibrational modes. researchgate.net The carbonyl (C=O) stretch, while strong in IR, would likely be a less intense band in the Raman spectrum. The various C-H and C-C vibrations of both the pyridine and cyclobutane moieties will also be Raman active, providing a comprehensive vibrational profile of the molecule.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Intensity | Assignment | Functional Group |

|---|---|---|---|

| > 3000 | Medium | C-H Stretch | Pyridine Ring (sp² C-H) |

| 3000-2850 | Strong | C-H Stretch | Cyclobutane Ring (sp³ C-H) |

| 1680-1660 | Weak-Medium | C=O Stretch | Ketone |

| ~1030 | Strong | Ring Trigonal Breathing | Pyridine Ring |

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule by measuring its interaction with ultraviolet and visible light, providing information on chromophores and conjugated systems.

UV-Vis spectroscopy measures the electronic transitions from a ground state to an excited state. youtube.com The principal chromophore in this compound is the carbonyl group conjugated with the pyridine ring. This extended π-system is expected to result in two main types of electronic transitions.

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine, these transitions occur around 251 nm. wikipedia.org

n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. The n → π* transition for pyridine is observed at 270 nm, while for simple ketones, it is often near 275 nm. wikipedia.orgmasterorganicchemistry.com

The conjugation between the pyridine ring and the carbonyl group is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores. masterorganicchemistry.com

Table 3: Predicted UV-Visible Absorption for this compound

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~250-270 | High | π → π* | Conjugated Pyridine-Carbonyl System |

Fluorescence is the emission of light from a molecule after it has absorbed light. Pyridine itself exhibits very low fluorescence. wikipedia.org However, the incorporation of a nitrogen atom and other functional groups into aromatic systems can significantly modify their photophysical properties and potentially induce fluorescence. mdpi.com

The fluorescence properties of this compound would depend on the relative energies of its lowest singlet excited states (S₁). Fluorescence is more likely to occur from a π → π* excited state than from an n → π* state. Systems where the n → π* state is the lowest energy excited state often exhibit weak fluorescence due to efficient intersystem crossing to the triplet state. While predicting the exact emission wavelength is difficult without experimental data, any potential fluorescence from this compound would likely appear at a longer wavelength than its UV-Vis absorption bands. Some pyridine-based fluorophores show emission in the 300-450 nm range depending on their structure and environment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The four protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0–9.0 ppm). The electron-withdrawing effects of the nitrogen atom and the carbonyl group would cause significant deshielding, shifting these signals downfield. wikipedia.orgyoutube.com The proton at the C2 position (ortho to nitrogen) is anticipated to be the most downfield. The protons of the cyclobutane ring would appear in the aliphatic region (δ 1.5–3.5 ppm), with the single proton on the carbon adjacent to the carbonyl group being the most deshielded of this set due to the ketone's influence.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon is expected to be the most downfield signal, typically appearing above δ 190 ppm. chemguide.co.uk The carbons of the pyridine ring would appear in the range of δ 120–155 ppm, with the carbons adjacent to the nitrogen (C2, C6) and the carbon bearing the carbonyl group (C3) being the most downfield. wikipedia.org The sp³-hybridized carbons of the cyclobutane ring would appear in the upfield aliphatic region (δ 20–50 ppm).

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.8 - 9.0 | Singlet / Doublet |

| Pyridine H-6 | 8.5 - 8.7 | Doublet |

| Pyridine H-4 | 7.8 - 8.2 | Doublet of Triplets |

| Pyridine H-5 | 7.2 - 7.5 | Triplet / Doublet of Doublets |

| Cyclobutane α-H | 3.0 - 3.5 | Multiplet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 195 |

| Pyridine C-2 | ~152 |

| Pyridine C-6 | ~150 |

| Pyridine C-4 | ~136 |

| Pyridine C-3 | ~130 |

| Pyridine C-5 | ~124 |

| Cyclobutane α-C | 40 - 50 |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is a powerful tool for determining the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the cyclobutyl group.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group, these protons will be deshielded. The proton at position 2 (H-2) is expected to be the most deshielded due to its proximity to the nitrogen and the carbonyl group, likely appearing as a doublet of doublets or a multiplet around δ 9.0 ppm. The proton at position 6 (H-6) would also be significantly deshielded, appearing as a doublet around δ 8.8 ppm. The proton at position 4 (H-4) is expected to be a multiplet around δ 8.2 ppm, and the proton at position 5 (H-5) would be the most shielded of the pyridine protons, appearing as a multiplet around δ 7.5 ppm.

The protons of the cyclobutyl ring will be found in the aliphatic region of the spectrum. The methine proton (H-α) directly attached to the carbonyl group will be the most deshielded of the cyclobutyl protons, likely appearing as a quintet or multiplet in the range of δ 3.5-4.0 ppm. The methylene protons of the cyclobutyl ring are expected to show complex splitting patterns due to geminal and vicinal coupling, appearing as multiplets in the range of δ 1.8-2.5 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.0 | dd | J2,6 ≈ 2.5, J2,4 ≈ 1.5 |

| H-6 | ~8.8 | d | J6,5 ≈ 5.0 |

| H-4 | ~8.2 | ddd | J4,5 ≈ 8.0, J4,2 ≈ 1.5, J4,6 ≈ 0.5 |

| H-5 | ~7.5 | dd | J5,4 ≈ 8.0, J5,6 ≈ 5.0 |

| H-α (methine) | 3.5 - 4.0 | quintet | - |

| -CH₂ (cyclobutyl) | 1.8 - 2.5 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the pyridine ring carbons, and the cyclobutyl ring carbons.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 195-205 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbon at position 3 (C-3), being attached to the carbonyl group, and the carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded. The carbon at position 2 (C-2) is predicted to be around δ 153 ppm, C-6 around δ 150 ppm, C-4 around δ 135 ppm, C-5 around δ 124 ppm, and C-3 around δ 137 ppm.

The carbons of the cyclobutyl ring will be found in the upfield, aliphatic region of the spectrum. The methine carbon (C-α) attached to the carbonyl group will be the most deshielded of the cyclobutyl carbons, with an expected chemical shift in the range of δ 40-50 ppm. The methylene carbons (-CH₂) of the cyclobutyl ring are expected to appear in the range of δ 18-30 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195 - 205 |

| C-2 | ~153 |

| C-6 | ~150 |

| C-3 | ~137 |

| C-4 | ~135 |

| C-5 | ~124 |

| C-α (methine) | 40 - 50 |

| -CH₂ (cyclobutyl) | 18 - 30 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6). It would also confirm the connectivity within the cyclobutyl ring, showing correlations between the methine proton (H-α) and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~9.0 ppm would correlate with the carbon signal at ~153 ppm, confirming the assignment of H-2 and C-2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₁₁NO), the molecular ion peak [M]⁺ would be expected at m/z 161.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic cleavages of the ketone and the cyclobutyl ring. A primary fragmentation pathway would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the cyclobutyl radical (•C₄H₇) to form a stable pyridyl-acylium ion at m/z 106. This is expected to be a prominent peak in the spectrum. Another possible fragmentation is the loss of a neutral carbon monoxide molecule from the molecular ion, resulting in a fragment at m/z 133.

The cyclobutyl ring itself can undergo characteristic fragmentation. Cleavage of the cyclobutyl ring could lead to the loss of ethene (C₂H₄), resulting in a fragment ion. Further fragmentation of the pyridine ring could also occur, leading to smaller charged fragments.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

|---|---|

| 161 | [M]⁺ (Molecular Ion) |

| 133 | [M - CO]⁺ |

| 106 | [M - C₄H₇]⁺ (Pyridyl-acylium ion) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

X-ray Crystallography for Solid-State Structural Determination

This technique would confirm the planar structure of the pyridine ring and the puckered conformation of the cyclobutane ring. It would also reveal the dihedral angle between the plane of the pyridine ring and the plane of the carbonyl group, providing insight into the rotational preference around the C3-C(O) bond. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state assembly of the molecules. While no specific crystal structure data for this compound has been reported, studies on other acylpyridine derivatives have provided valuable insights into their solid-state structures. nih.govmdpi.com

Hyphenated and Advanced Spectroscopic Methods for Complex Mixture Analysis

In scenarios where this compound is part of a complex mixture, such as in a reaction mixture or a biological sample, hyphenated analytical techniques are essential for its separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov A sample mixture would first be separated based on the components' boiling points and interactions with the GC column. The separated components would then be introduced into the mass spectrometer for identification based on their mass spectra. This technique would be highly effective for separating this compound from its isomers and other related compounds in a mixture. northeastfc.uk

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For non-volatile or thermally labile mixtures, LC-NMR is a valuable tool. The components of the mixture are separated by high-performance liquid chromatography (HPLC), and the eluent is directly transferred to an NMR spectrometer for structural elucidation. This technique allows for the direct acquisition of NMR spectra for individual components of a complex mixture without the need for prior isolation.

These advanced methods provide both separation and detailed structural information, making them indispensable for the analysis of this compound in challenging sample matrices.

Computational Chemistry and Theoretical Investigations of 3 Cyclobutanecarbonylpyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. rsc.orgmdpi.com It is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations are employed to find the lowest energy arrangement of atoms in a molecule, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to minimize the total electronic energy.

For 3-Cyclobutanecarbonylpyridine, a DFT calculation at a level of theory like B3LYP with a 6-31G(d,p) basis set would predict the equilibrium structure. The results would provide precise values for the C-C and C-H bond lengths within the cyclobutane (B1203170) ring, the C=O, C-C, and C-N bonds of the carbonyl and pyridine (B92270) fragments, and the angles between these bonds. These optimized geometries are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on standard bond lengths and may not reflect the output of a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-C (ring-carbonyl) | ~1.51 Å |

| Bond Length | C-C (cyclobutane) | ~1.55 Å |

| Bond Angle | C-C-C (cyclobutane) | ~88° |

| Bond Angle | Pyridine-C-C (carbonyl) | ~118° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. huntresearchgroup.org.uk The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net

In this compound, the HOMO is expected to have significant contributions from the pyridine ring's π-system and the lone pair electrons on the nitrogen atom. The LUMO is likely to be a π* anti-bonding orbital localized primarily over the carbonyl group and the electron-deficient pyridine ring. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are for illustrative purposes.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

Conformational Analysis of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov These studies are critical for understanding how a molecule's shape influences its physical properties and biological activity.

Contrary to a simple planar square, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between hydrogen atoms on adjacent carbons). maricopa.edu The ring undergoes a dynamic inversion between two equivalent puckered conformations. nih.gov

Computational methods can calculate the energy barrier for this ring-puckering process. For unsubstituted cyclobutane, this barrier is very low, allowing for rapid inversion at room temperature. The presence of the bulky carbonylpyridine substituent at the 3-position would influence this dynamic, potentially favoring one puckered conformation over another and altering the height of the inversion barrier.

Rotation around the single bonds in this compound gives rise to different conformers, or rotamers. The two key rotational degrees of freedom are:

Rotation around the C-C bond connecting the pyridine ring to the carbonyl group.

Rotation around the C-C bond connecting the carbonyl group to the cyclobutane ring.

Theoretical calculations can map the potential energy surface for these rotations. By systematically changing the dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. The peaks on this profile correspond to transition states (rotational barriers), and the valleys represent stable, low-energy conformers. The relative energies of these conformers determine their population at a given temperature. For instance, the planarity between the pyridine ring and the carbonyl group is often favored to maximize π-orbital overlap, but steric hindrance from the cyclobutane ring could lead to a twisted, non-planar ground state conformation.

Table 3: Hypothetical Rotational Barrier

| Rotation Axis | Barrier to Rotation (kcal/mol) |

|---|

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. mdpi.com By modeling the transformation from reactants to products, it is possible to identify intermediate structures and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur (the activation energy).

For this compound, one could theoretically investigate various reactions, such as:

Nucleophilic addition to the carbonyl group: Modeling the approach of a nucleophile to the carbonyl carbon to predict the activation energy for forming a tetrahedral intermediate.

Reactions at the pyridine ring: Studying the mechanism of electrophilic substitution or nucleophilic aromatic substitution.

Ring-opening reactions of the cyclobutane ring: Investigating pathways for the cleavage of the strained four-membered ring under thermal or chemical influence. researchgate.net

Calculations can confirm that a located structure is a true transition state by performing a frequency analysis; a genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com These studies provide deep insights into the kinetics and thermodynamics of chemical reactions, explaining regioselectivity and stereoselectivity. nih.gov

Computational Elucidation of Cyclobutane Ring-Opening Mechanisms

The cyclobutane ring, a strained four-membered carbocycle, is a fascinating structural motif whose reactions often involve the release of ring strain. Computational chemistry is an indispensable tool for elucidating the mechanisms of cyclobutane ring-opening reactions, providing insights into transition states and reaction energetics that are often difficult to probe experimentally.

Theoretical studies, typically employing Density Functional Theory (DFT), can map out the potential energy surface for various ring-opening pathways. For a molecule like this compound, these reactions could be initiated thermally, photochemically, or through catalysis. DFT calculations can model these scenarios to determine the most favorable reaction mechanism. researchgate.net

For instance, a computational investigation would typically begin by optimizing the ground state geometry of this compound. Subsequently, potential ring-opening pathways, such as a conrotatory or disrotatory electrocyclic ring-opening to form a buta-1,3-diene derivative, would be modeled. The search for transition state structures is a critical step, revealing the geometry of the molecule at the peak of the energy barrier. The energy difference between the reactant, transition state, and product allows for the calculation of activation energies and reaction enthalpies, which are key predictors of reaction feasibility and kinetics.

A hypothetical computational study on the thermal ring-opening of the cyclobutane moiety in a related system might reveal the activation energies for different plausible mechanisms, as illustrated in the table below. Such data helps in predicting which reaction pathway is more likely to occur.

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Concerted [2+2] Cycloreversion | B3LYP/6-31G(d) | 45.2 | -15.8 |

| Stepwise (Diradical Intermediate) | CASSCF(4,4)/6-31G(d) | 52.5 | -15.8 |

Investigation of Pyridine Functionalization Reaction Energetics

The pyridine ring in this compound is a key site for chemical modification. Computational methods are extensively used to study the energetics of pyridine functionalization reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. rsc.org These theoretical investigations provide a quantitative understanding of the reactivity and regioselectivity of the pyridine ring.

DFT calculations can be employed to model the reaction energy profiles for various functionalization reactions. researchgate.netrsc.org For example, in an electrophilic substitution reaction, the calculations can determine the relative energies of the sigma complexes formed by the attack of an electrophile at different positions on the pyridine ring. This allows for the prediction of the most likely site of substitution. Similarly, for nucleophilic substitutions, the activation barriers for the addition of a nucleophile and the departure of a leaving group can be computed.

The energetics of these reactions are influenced by the electronic nature of the substituents on the pyridine ring. The cyclobutanecarbonyl group, being an electron-withdrawing group, is expected to deactivate the pyridine ring towards electrophilic attack and activate it towards nucleophilic attack, particularly at the positions ortho and para to the substituent. Computational studies can quantify these electronic effects.

Below is a representative data table showcasing hypothetical reaction energies for the nitration of this compound at different positions, as would be determined by DFT calculations.

| Position of Nitration | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| C-2 | M06-2X/def2-TZVP | 32.1 | -8.5 |

| C-4 | M06-2X/def2-TZVP | 35.8 | -6.2 |

| C-5 | M06-2X/def2-TZVP | 28.9 | -10.1 |

| C-6 | M06-2X/def2-TZVP | 33.5 | -8.0 |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is a vital tool for the prediction and interpretation of various spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of molecules, including this compound.

Theoretical Infrared and Raman Spectra Generation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk Computational methods can accurately predict these vibrational frequencies and their corresponding intensities, which is invaluable for the assignment of experimental spectra. kurouskilab.comnih.gov

The process begins with the optimization of the molecule's geometry, followed by the calculation of the harmonic vibrational frequencies. This is typically done using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d) or cc-pVTZ. The output of these calculations is a list of vibrational modes, their frequencies (usually in cm⁻¹), and their IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

For this compound, theoretical spectra would show characteristic peaks for the C=O stretching of the ketone, C=N and C=C stretching vibrations of the pyridine ring, and various C-H stretching and bending modes of the cyclobutane and pyridine moieties.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

|---|---|---|---|

| C=O Stretch | 1715 | 250 | 35 |

| Pyridine Ring Stretch (C=N) | 1590 | 80 | 150 |

| Pyridine Ring Stretch (C=C) | 1575 | 65 | 180 |

| Cyclobutane CH₂ Scissoring | 1450 | 40 | 25 |

| Aromatic C-H Bend | 810 | 95 | 10 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods for predicting NMR chemical shifts (¹H and ¹³C) have become increasingly accurate and are now routinely used to confirm or assign molecular structures. nih.govnih.govgithub.io

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations, often performed with DFT functionals and basis sets similar to those used for vibrational analysis. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Solvent effects can also be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

For this compound, computational NMR predictions would provide the chemical shifts for each unique proton and carbon atom. This theoretical data can be directly compared with experimental spectra to aid in peak assignment. The accuracy of these predictions is generally high, with mean absolute errors often within 0.2 ppm for ¹H and 3-5 ppm for ¹³C. researchgate.net

A table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below as an illustration.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | 9.1 | 152.0 |

| Pyridine C4-H | 8.2 | 135.5 |

| Pyridine C5-H | 7.5 | 124.0 |

| Pyridine C6-H | 8.8 | 150.5 |

| Pyridine C3 | - | 130.0 |

| Carbonyl C=O | - | 198.0 |

| Cyclobutane CH | 3.9 | 45.0 |

| Cyclobutane CH₂ (adjacent) | 2.4 | 25.0 |

| Cyclobutane CH₂ (distant) | 2.1 | 18.0 |

Applications of 3 Cyclobutanecarbonylpyridine As a Chemical Research Tool

Design and Synthesis of 3-Cyclobutanecarbonylpyridine-Based Chemical Probes

Chemical probes are indispensable tools for dissecting complex biological processes. The this compound scaffold can be strategically modified to generate advanced probes by incorporating functionalities for bioorthogonal reactions, photoaffinity labeling, and reporter tag conjugation.

Integration of Bioorthogonal Linkers for Chemical Biology Studies

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org To adapt the this compound scaffold for such applications, it can be derivatized with "chemical handles" that participate in these specific reactions. Common bioorthogonal pairs include azide-alkyne cycloadditions (Click Chemistry) and tetrazine-alkene ligations. wikipedia.orgnih.govacs.org

A synthetic strategy would involve introducing a small, stable, and non-native functional group, such as an azide (B81097) or a strained alkyne, onto either the cyclobutane (B1203170) or pyridine (B92270) ring. For example, an amino-substituted derivative of the scaffold could be readily converted to an azide. This modified probe can then be introduced into a biological system to interact with its target. Subsequently, a detection molecule (e.g., a fluorophore) carrying the complementary reactive partner (e.g., an alkyne) is added, leading to a highly specific covalent linkage for visualization or isolation. The cyclobutene (B1205218) moiety, a close relative of cyclobutane, has been shown to act as a stable dienophile for bioorthogonal tetrazine ligation, suggesting the cyclobutane scaffold is a suitable platform for such modifications. nih.gov

| Bioorthogonal Reaction | Required Functional Group | Potential Attachment Site on Scaffold | Key Features |

|---|---|---|---|

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide (-N₃) or Strained Alkyne (e.g., cyclooctyne) | Functionalization of the pyridine or cyclobutane ring | Copper-free, highly specific, rapid kinetics. wikipedia.orgnih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene (e.g., trans-cyclooctene, cyclobutene) | Functionalization of the cyclobutane ring to include a strained alkene. nih.gov | Exceptionally fast reaction rates, high biocompatibility. nih.gov |

| Staudinger Ligation | Azide (-N₃) and a modified phosphine | Azide group on the pyridine or cyclobutane ring | The earliest developed bioorthogonal reaction. acs.org |

Development of Photoaffinity Labels Incorporating this compound

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a molecule within a complex biological sample. researchgate.netenamine.netmdpi.com This method involves a probe equipped with a photoreactive group that, upon UV light exposure, forms a highly reactive intermediate capable of creating a covalent bond with any nearby molecule, thus "trapping" its binding partner. nih.govnih.govresearchgate.net

The this compound scaffold is an excellent candidate for PAL probe development. A photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, can be chemically incorporated into its structure. enamine.netmdpi.com Notably, research has shown that embedding a diazirine into a cyclobutane ring creates a photoaffinity tag with reduced off-target labeling compared to standard alkyl diazirines. researchgate.netnih.govacs.org This specialized cyclobutane diazirine tag, sometimes termed PALBOX, harnesses the ring strain of the cyclobutane to alter reactivity, making it a more precise tool for mapping small molecule-protein interactions. nih.govacs.org A this compound-based probe would therefore benefit from this enhanced specificity, allowing for more accurate identification of its biological targets. researchgate.net

| Photoreactive Moiety | Activation Wavelength | Reactive Intermediate | Advantages for Scaffold Integration |

|---|---|---|---|

| Diazirine | ~350-370 nm | Carbene | Small size minimizes perturbation; cyclobutane-diazirines show reduced non-specific labeling. researchgate.netnih.govacs.org |

| Benzophenone | ~350-360 nm | Triplet Ketone | Chemically stable and less reactive until photoactivation. mdpi.com |

| Aryl Azide | ~254-400 nm | Nitrene | Can be incorporated into aromatic parts of the scaffold, such as the pyridine ring. mdpi.com |

Fluorophore and Reporter Tag Conjugation Strategies with this compound Scaffolds

For a chemical probe to be useful, its interaction with a target must be detectable. This is achieved by attaching a fluorophore for imaging or a reporter tag (like biotin) for affinity purification. The this compound scaffold can be readily functionalized for conjugation with these tags.

Synthetic routes can be designed to introduce a reactive handle, such as a carboxylic acid, amine, or alkyne, at a position on the scaffold that does not interfere with its biological activity. Standard coupling chemistries can then be employed:

Amide Bond Formation: A carboxylic acid derivative of the scaffold can be coupled to an amine-containing fluorophore (e.g., an Alexa Fluor or DyLight dye) using coupling reagents like DCC or HATU.

Click Chemistry: If the scaffold is modified with a bioorthogonal linker (as described in 6.1.1), a fluorophore or reporter tag containing the complementary group can be attached with high efficiency and specificity. For instance, an azide-modified scaffold can be "clicked" onto an alkyne-functionalized biotin (B1667282).

Thiourea (B124793) Linkage: An amine-functionalized scaffold can react with an isothiocyanate-bearing fluorophore (like FITC) to form a stable thiourea bond.

The pyridine moiety itself can influence the fluorescent properties of a conjugated dye, and pyridine derivatives have been developed as fluorescent sensors and materials. researchgate.netmdpi.comrsc.org This intrinsic property could be leveraged in the design of novel probes where the scaffold itself contributes to the optical signaling. researchgate.net

Utilization in Target Identification and Validation Methodologies

Identifying the specific cellular target of a bioactive compound is a critical step in drug discovery and chemical biology. The this compound scaffold, when developed into a chemical probe as outlined above, becomes a powerful tool for these methodologies. mdpi.comdntb.gov.uaasm.org

A typical workflow for target identification using a this compound-based photoaffinity probe would proceed as follows:

Probe Synthesis: A probe is synthesized containing the this compound core, a photoreactive group (e.g., a cyclobutane diazirine), and a reporter tag (e.g., biotin, often attached via an alkyne handle for click chemistry). nih.gov

Incubation: The probe is incubated with live cells or a cell lysate, allowing it to bind to its protein target(s).

UV Crosslinking: The sample is exposed to UV light, activating the photoreactive group and forming a permanent covalent bond between the probe and its binding partner. researchgate.net

Lysis and Enrichment: The cells are lysed, and the protein mixture is incubated with an affinity matrix that captures the reporter tag (e.g., streptavidin beads for a biotin tag). This step isolates the probe-protein complex from all other proteins.

Elution and Identification: The captured protein is eluted from the beads and identified using proteomic techniques, primarily mass spectrometry.

This approach enables the unbiased identification of direct binding partners, providing crucial insights into the compound's mechanism of action. The pyridine scaffold is a common feature in many bioactive molecules, making probes derived from it valuable for exploring a wide range of biological targets. mdpi.comnih.govresearchgate.net

Contributions to High-Throughput Screening Library Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, relying on the screening of large, chemically diverse compound libraries to identify "hits" against a biological target. The this compound scaffold offers significant advantages for the development of such libraries.

The inclusion of a cyclobutane ring introduces three-dimensional (3D) character, a feature that is increasingly sought after in screening libraries. nih.govvu.nl Historically, many compound libraries have been dominated by flat, aromatic structures. Molecules with greater sp³-hybridization and 3D shape, like those containing a cyclobutane, are thought to offer improved physicochemical properties and better mimic the shapes of natural ligands, potentially leading to higher hit quality and reduced attrition rates in drug development. nih.gov

The this compound core provides multiple points for diversification. By varying substituents on both the pyridine and cyclobutane rings, a large and diverse library of unique compounds can be generated from a common scaffold. This approach, known as parallel synthesis, is highly amenable to HTS library production. The development of synthetic routes to libraries of 1,2-disubstituted cyclobutane fragments highlights the modularity and appeal of this scaffold in creating diverse chemical matter for fragment-based drug discovery, a precursor to HTS. researchgate.netresearchgate.net

| Scaffold Feature | Contribution to HTS Library | Rationale |

|---|---|---|

| Cyclobutane Ring | Increased 3D character and structural novelty. | Moves away from flat, 2D molecules, potentially improving solubility and binding specificity. nih.govvu.nl |

| Pyridine Ring | Modulation of polarity, solubility, and hydrogen bonding capacity. | Pyridine is a common pharmacophore that can interact with many biological targets. nih.govresearchgate.net |

| Multiple Diversification Points | Ability to generate a large library of analogs with varied properties. | Systematic exploration of the chemical space around the core scaffold. researchgate.net |

Exploration in Material Science Research as a Synthetic Building Block for Novel Architectures

Beyond biological applications, the rigid and well-defined structure of the this compound scaffold makes it an attractive building block for the synthesis of novel polymers and materials. Both the cyclobutane and pyridine components can impart unique properties to a resulting macromolecule.

Cyclobutane-containing diacids have been synthesized and used as building blocks for polymers. bohrium.comnih.govresearchgate.net These materials often exhibit a unique semi-rigid character, distinct from polymers made with either flexible aliphatic rings or rigid aromatic rings. bohrium.comnih.gov This can lead to materials with excellent thermal stability and tunable mechanical properties. By converting the carbonyl group of this compound to a second carboxylic acid (or another polymerizable functional group), it can be used in condensation polymerizations (e.g., with diols to form polyesters) to create novel cyclobutane-based polymers. nih.govund.edu

The pyridine moiety can also play a crucial role in the final material's properties. Its polarity, ability to form hydrogen bonds, and potential to coordinate with metal ions can be exploited to create materials with specific functions, such as liquid crystals, conductive polymers, or materials with unique photophysical properties. nih.govresearchgate.net The incorporation of pyridine derivatives into materials is an active area of research for applications ranging from electronics to energy storage. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 Cyclobutanecarbonylpyridine

Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 3-Cyclobutanecarbonylpyridine and its derivatives will increasingly focus on principles of green and sustainable chemistry. mdpi.com The goal is to develop processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key emerging strategies include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), and improved scalability. This technology could enable the high-yield, reproducible synthesis of this compound.

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and sometimes enable reactions that are not feasible with conventional heating. nih.govresearchgate.net Applying microwave irradiation to the key coupling or condensation steps in the synthesis of this compound could lead to more efficient and environmentally friendly protocols. nih.gov

Catalysis Innovation: The development of novel catalysts is central to modern organic synthesis. Future research will likely focus on employing earth-abundant metal catalysts or even metal-free organocatalysts to construct the pyridine (B92270) ring or attach the cyclobutyl group. Furthermore, the use of recyclable heterogeneous catalysts could simplify product purification and reduce waste. mdpi.com

Use of Bio-based Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials. mdpi.com Research could explore synthetic pathways to this compound that begin with bio-derived platform molecules, thereby reducing the reliance on petrochemical sources.

A comparative overview of these modern synthetic approaches is presented below.

Table 1: Emerging Sustainable Synthetic Approaches

| Approach | Key Advantages | Potential Application for this compound |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and reaction control. | Continuous production with high purity and yield. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. nih.gov | Rapid synthesis of the core structure and its derivatives. |

| Advanced Catalysis | High efficiency and selectivity, potential for recyclability. mdpi.com | Greener coupling reactions and ring formations. |

| Bio-based Feedstocks | Reduced fossil fuel dependence, improved sustainability. mdpi.com | Synthesis from renewable starting materials. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods are sufficient for basic identification, a deeper understanding of the structural and dynamic properties of this compound requires more advanced techniques. Future research will employ sophisticated spectroscopic methods for a more comprehensive characterization.

Multi-dimensional Nuclear Magnetic Resonance (NMR): Beyond simple 1H and 13C NMR, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of atoms, helping to define the preferred conformation of the cyclobutyl ring relative to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition of this compound and its metabolites or reaction products. This is crucial for confirming identities and elucidating reaction pathways.

Vibrational Spectroscopy (Advanced FT-IR and Raman): While standard FT-IR is common, advanced techniques coupled with computational analysis can provide a much more detailed picture of the molecule's vibrational modes. This can be used to study subtle conformational changes and intermolecular interactions, such as hydrogen bonding involving the pyridine nitrogen.

Table 2: Advanced Spectroscopic Techniques for In-depth Characterization

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. | Precise structural confirmation and analysis of derivatives. |

| NOESY | Through-space atomic proximities. | Determination of 3D conformation and stereochemistry. |

| HRMS | Exact molecular formula determination. | Confirmation of synthesis and identification of metabolites. |

| Advanced FT-IR/Raman | Detailed vibrational modes and intermolecular interactions. | Study of conformational dynamics and non-covalent interactions. |

Integrated Computational and Experimental Research Frameworks

The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. For this compound, integrating theoretical calculations with laboratory experiments can accelerate discovery and deepen understanding.

Density Functional Theory (DFT): DFT calculations are a cornerstone of this integrated approach. rsc.orgmdpi.com They can be used to predict a wide range of molecular properties, including optimized geometric structures, vibrational frequencies (for comparison with IR/Raman spectra), and NMR chemical shifts. rsc.org This predictive power helps to validate experimental data and interpret complex spectra.

Reaction Mechanism and Reactivity Prediction: Computational modeling can be employed to explore potential reaction pathways for the synthesis of this compound. By calculating the energy barriers of different routes, researchers can identify the most promising conditions before extensive experimental work is undertaken. Furthermore, analysis of molecular orbitals (e.g., HOMO-LUMO) can predict the molecule's reactivity and potential sites for functionalization. mdpi.com

Molecular Docking: In the context of drug discovery, computational docking studies can predict how this compound and its analogues might bind to biological targets like enzymes or receptors. mdpi.com These in silico screening methods can prioritize which derivatives to synthesize and test experimentally, saving significant time and resources.

Table 3: Integrated Computational and Experimental Workflow

| Step | Computational Tool | Experimental Method | Purpose |

|---|---|---|---|

| 1. Design | Retrosynthetic analysis software. | Literature review. | Propose novel and efficient synthetic routes. |